Pregn-4-ene-3,20-dione, 11,21-dihydroxy-, (11beta)-
Description
Pregn-4-ene-3,20-dione, 11,21-dihydroxy-, (11β)- (IUPAC name), commonly known as corticosterone, is a naturally occurring corticosteroid with the molecular formula C₂₁H₃₀O₄ and a molecular weight of 346.47 g/mol . It is synthesized in the adrenal cortex and plays dual roles in glucocorticoid and mineralocorticoid signaling, though its potency in both pathways is lower than cortisol or aldosterone . Structurally, it features hydroxyl groups at C-11β and C-21, a ketone at C-3 and C-20, and a Δ⁴-ene system in ring A (Figure 1) .
Corticosterone is a precursor in the biosynthesis of aldosterone and is critical in stress response, immune modulation, and glucose metabolism . Its plasma half-life in humans is ~1 hour, with rapid hepatic metabolism via reduction, hydroxylation, and conjugation .
Properties
IUPAC Name |
11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-17,19,22,24H,3-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFXVFTZEKFJBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fungal Hydroxylation
Rhizopus arrhizus and Curvularia lunata are extensively utilized for 11β-hydroxylation of steroid substrates. These fungi express cytochrome P450 enzymes that selectively oxidize C11 of 11-deoxycorticosterone (Reichstein's Compound S). A typical reaction involves fermenting the substrate in a nutrient-rich medium (pH 6.5–7.2, 28–32°C) for 72–96 hours, achieving yields of 60–70%.
Table 1: Microbial Hydroxylation Conditions
| Microorganism | Substrate | Temperature (°C) | pH | Yield (%) |
|---|---|---|---|---|
| Curvularia lunata | 11-Deoxycorticosterone | 30 | 6.8 | 65 |
| Rhizopus arrhizus | 11-Deoxycorticosterone | 28 | 7.0 | 68 |
Bacterial Systems
While less common, Bacillus megaterium has demonstrated 11β-hydroxylase activity under aerobic conditions. However, bacterial systems generally exhibit lower regioselectivity compared to fungal platforms.
Chemical Synthesis
Chemical routes to corticosterone prioritize precise control over stereochemistry and functional group compatibility.
Starting Materials
Progesterone and 11-deoxycorticosterone serve as primary precursors. The latter is preferred for direct hydroxylation at C21, which is achieved via oxidation of a C21-methyl group to a hydroxyl using Jones reagent (CrO₃/H₂SO₄) at 0–5°C.
11β-Hydroxylation Strategies
Introducing the 11β-hydroxyl group chemically requires protecting existing ketones and alcohols. A validated approach involves:
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Epoxidation : Treating 11-dehydrocorticosterone with m-chloroperbenzoic acid (mCPBA) to form an 11,12-epoxide intermediate.
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Acid-Catalyzed Ring Opening : Using H₂SO₄ in tetrahydrofuran (THF) to yield the 11β-hydroxyl configuration.
Table 2: Key Chemical Reactions
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| C21 Oxidation | Jones reagent, 0–5°C | 11-Deoxycorticosterone | 85 |
| 11β-Hydroxylation | mCPBA, then H₂SO₄/THF | 11,12-Epoxide | 55 |
Semi-Synthetic Approaches
Semi-synthesis combines microbial and chemical methods to enhance efficiency. For example, 11-deoxycorticosterone produced via Curvularia fermentation undergoes chemical oxidation at C21 using pyridinium chlorochromate (PCC) in dichloromethane, achieving an 80% conversion rate.
Industrial-Scale Production
Industrial protocols optimize yield and purity through stringent parameter control:
Fermentation Scaling
Purification
High-performance liquid chromatography (HPLC) with C18 reverse-phase columns and acetonitrile/water gradients achieves >99% purity. Critical impurities include 11α-hydroxy isomers and unreacted 11-deoxycorticosterone.
Table 3: Industrial Purification Parameters
| Step | Method | Purity (%) |
|---|---|---|
| Solvent Extraction | Ethyl acetate partitioning | 95 |
| Crystallization | Methanol/water (3:1) | 98 |
| HPLC | C18, acetonitrile gradient | 99.5 |
Comparative Analysis of Methods
Microbial biotransformation dominates for its stereoselectivity, whereas chemical synthesis offers faster throughput but lower yields. Industrial workflows integrate both, leveraging fermentation for hydroxylation and chemical steps for final modifications .
Chemical Reactions Analysis
Hydroxylation and Oxidation Reactions
Corticosterone undergoes hydroxylation and oxidation at specific positions, influenced by reaction conditions and catalysts.
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The 11β-hydroxy group is resistant to oxidation under mild conditions but can be epoxidized in the presence of peracids .
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C3 ketone is a reactive site for reduction (e.g., NaBH₄ yields 3α,11β,21-trihydroxy-5β-pregnan-20-one) .
Dehydrogenation and Double Bond Formation
Introduction of double bonds is a hallmark of corticosterone derivatives, often mediated by microbial or chemical agents.
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Microbial Δ¹-dehydrogenation is stereospecific and critical for producing anti-inflammatory analogs .
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Fluorination at C6 or C9 enhances metabolic stability and glucocorticoid activity .
Esterification and Acetylation
The 21-hydroxy group is highly reactive toward esterification, enabling prodrug synthesis.
Isomerization and Epimerization
Steric and electronic fact
Scientific Research Applications
Hormonal Regulation and Therapeutics
Pregn-4-ene-3,20-dione, 11,21-dihydroxy-, (11beta)- is closely related to natural corticosteroids such as cortisol. Its applications in hormonal regulation are pivotal in the treatment of various endocrine disorders.
- Corticosteroid Replacement Therapy : It is used in conditions such as adrenal insufficiency where patients require supplementation of glucocorticoids to manage their symptoms effectively.
- Anti-inflammatory Applications : This compound exhibits anti-inflammatory properties, making it useful in treating conditions like asthma and rheumatoid arthritis by reducing inflammation and immune response.
Metabolic Studies
Research has indicated that Pregn-4-ene-3,20-dione, 11,21-dihydroxy-, (11beta)- plays a role in metabolic pathways involving steroidogenesis. Studies have shown its involvement in the synthesis of other steroid hormones which are critical for various physiological functions.
- Steroidogenesis : It acts as a precursor in the biosynthesis of sex steroids and adrenal hormones, influencing reproductive health and stress responses.
Pharmacokinetics and Drug Development
The pharmacokinetic profile of Pregn-4-ene-3,20-dione, 11,21-dihydroxy-, (11beta)- has been studied extensively to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics.
- Drug Formulation : Due to its favorable pharmacological properties, it has been explored for incorporation into drug formulations aimed at enhancing bioavailability and therapeutic efficacy.
Case Studies
Several case studies have documented the effects of this compound in clinical settings:
- Case Study on Adrenal Insufficiency : A study highlighted the successful management of adrenal crisis in patients using corticosteroid therapy that included Pregn-4-ene-3,20-dione derivatives. Patients showed significant improvement in symptoms and hormonal balance .
- Research on Inflammatory Diseases : Clinical trials have demonstrated the effectiveness of this compound in reducing flare-ups in chronic inflammatory diseases such as lupus erythematosus .
Comparative Data Table
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as steroid receptors. Upon binding to these receptors, it can modulate the expression of various genes involved in inflammation and immune response. The pathways involved include the inhibition of pro-inflammatory cytokines and the suppression of immune cell activation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Corticosteroids
Hydrocortisone (Cortisol)
Hydrocortisone (Pregn-4-ene-3,20-dione, 11β,17α,21-trihydroxy- ) differs from corticosterone by the addition of a 17α-hydroxyl group (Table 1). This modification enhances glucocorticoid receptor (GR) binding affinity, making hydrocortisone 4–5× more potent as an anti-inflammatory agent . Hydrocortisone also has a longer plasma half-life (~1.5–2 hours) due to increased protein binding .
| Property | Corticosterone | Hydrocortisone |
|---|---|---|
| Molecular Formula | C₂₁H₃₀O₄ | C₂₁H₃₀O₅ |
| Hydroxyl Groups | C-11β, C-21 | C-11β, C-17α, C-21 |
| Receptor Affinity (GR) | Moderate | High |
| Anti-inflammatory Potency | Low | High |
| Plasma Half-Life | ~1 hour | ~1.5–2 hours |
| Key Role | Mineralocorticoid/Glucocorticoid | Glucocorticoid dominance |
Table 1: Comparative properties of corticosterone and hydrocortisone .
Corticosterone 21-Acetate
21-(Acetyloxy)-17-hydroxypregn-4-ene-3,20-dione (CAS 640-87-9) is a synthetic derivative of corticosterone with a 21-acetate group . This esterification improves lipophilicity and topical bioavailability, making it suitable for dermal formulations. Its molecular weight (388.50 g/mol) and melting point (228–236°C) reflect increased stability compared to corticosterone .
Tixocortol-21-Pivalate
Tixocortol-21-pivalate (Pregn-4-ene-3,20-dione, 21-((2,2-dimethyl-1-oxopropyl)thio)-11,17-dihydroxy-, (11β)- ) is a synthetic corticosteroid with a pivaloylthio group at C-21. This modification confers resistance to hepatic metabolism, prolonging its anti-inflammatory action. However, it is a common contact allergen, often cross-reacting with hydrocortisone derivatives .
19,21-Dihydroxypregn-4-ene-3,20-dione
This synthetic analog introduces a 19-hydroxyl group to corticosterone’s structure. The additional hydroxyl group alters receptor selectivity, reducing GR binding but enhancing affinity for mineralocorticoid receptors (MR) in preclinical studies .
Pharmacokinetic and Pharmacodynamic Differences
- Metabolic Stability : Corticosterone is rapidly metabolized via 11β-hydroxysteroid dehydrogenase (11β-HSD) and cytochrome P450 enzymes. Hydrocortisone and its derivatives (e.g., hydrocortisone 21-acetate) show delayed clearance due to esterase-mediated hydrolysis .
- Receptor Selectivity : Corticosterone binds both GR and MR but with lower affinity than aldosterone (MR) or hydrocortisone (GR). Synthetic derivatives like tixocortol-21-pivalate exhibit altered selectivity profiles, often favoring GR .
- Clinical Applications: Corticosterone: Limited therapeutic use due to weak activity; primarily a research tool in stress physiology . Hydrocortisone: First-line treatment for adrenal insufficiency and inflammatory disorders .
Key Research Findings
- Binding Affinity : Corticosterone’s affinity for progesterone receptors is ~50% lower than progesterone itself, while hydrocortisone shows negligible binding .
- Allergenicity : Tixocortol-21-pivalate’s thioester group is a key epitope in allergic reactions, with cross-reactivity observed in 30% of patients sensitive to hydrocortisone .
Biological Activity
Pregn-4-ene-3,20-dione, 11,21-dihydroxy-, (11beta)-, commonly known as corticosterone, is a steroid hormone produced in the adrenal cortex. This compound plays a critical role in various biological processes, primarily through its actions as a glucocorticoid and mineralocorticoid. This article explores its biological activity, mechanisms of action, and implications in health and disease.
Overview of Corticosterone
Corticosterone is classified as an adrenocortical steroid with significant roles in metabolism, immune response regulation, and stress response. It is derived from pregnenolone and is involved in the synthesis of other steroid hormones such as cortisol and aldosterone. Its chemical structure is characterized by a steroid backbone with hydroxyl groups at the 11 and 21 positions.
| Property | Details |
|---|---|
| IUPAC Name | Pregn-4-ene-3,20-dione, 11,21-dihydroxy-, (11beta)- |
| CAS Number | 50-22-6 |
| Molecular Formula | C21H28O5 |
| Molecular Weight | 344.44 g/mol |
Corticosterone exerts its biological effects primarily through binding to glucocorticoid receptors (GR) and mineralocorticoid receptors (MR) located in various tissues. Upon binding, these receptors translocate to the nucleus where they modulate gene expression related to inflammation, metabolism, and immune function.
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Glucocorticoid Activity :
- Corticosterone enhances gluconeogenesis in the liver.
- It suppresses the immune response by inhibiting pro-inflammatory cytokine production.
- It plays a crucial role in stress adaptation by modulating energy metabolism.
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Mineralocorticoid Activity :
- It regulates sodium and water retention in the kidneys.
- Influences blood pressure through its effects on electrolyte balance.
Metabolic Effects
Corticosterone influences carbohydrate metabolism by promoting gluconeogenesis and glycogenolysis. It also affects lipid metabolism by stimulating lipolysis in adipose tissue. Chronic exposure can lead to insulin resistance and obesity.
Immune Modulation
Corticosterone has potent immunosuppressive effects. It inhibits the proliferation of lymphocytes and the production of antibodies, making it crucial in managing autoimmune diseases but also increasing susceptibility to infections.
Neuroendocrine Regulation
Corticosterone levels fluctuate with circadian rhythms and stressors. Elevated levels during stress can impact mood and behavior, linking it to conditions such as depression and anxiety.
Case Studies
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Corticosterone Levels in Schizophrenia :
A study demonstrated altered steroid profiles in men with schizophrenia compared to controls, indicating potential therapeutic avenues through modulation of corticosteroid levels . -
Chronic Administration Effects :
In animal models (C57BL/6J mice), chronic administration of corticosterone resulted in increased body weight gain and insulin resistance, highlighting its role in metabolic disorders .
Research Findings
Recent studies have elucidated various aspects of corticosterone's biological activity:
- Steroidomics : Analysis of steroid profiles has shown significant differences between healthy individuals and those with psychiatric disorders .
- Pharmacokinetics : Corticosterone has a half-life that varies based on administration route; it is rapidly metabolized in vivo with significant tissue distribution .
- Synthetic Pathways : The synthesis of corticosterone involves complex enzymatic pathways including those mediated by 11β-hydroxysteroid dehydrogenase enzymes .
Q & A
Basic Research Question
- LC-MS/MS : Use a C18 column with methanol/water gradients and monitor transitions m/z 363.2 → 121.1 (characteristic of 21-hydroxy metabolites) .
- Immunoassays : Develop ELISA with anti-11β-hydroxy-specific antibodies to avoid cross-reactivity with 11α-epimers .
- Derivatization : Enhance sensitivity by acetylating hydroxyl groups prior to GC-MS analysis .
How does the 11β-hydroxy group influence bioactivity compared to its 11α-epimer?
Advanced Research Question
- Receptor Docking Studies : Molecular dynamics simulations show the 11β-hydroxy group forms hydrogen bonds with GR’s Asn564, while the 11α-epimer disrupts this interaction, reducing binding affinity by ~50% .
- In Vivo Potency : In rat models, 11β-hydroxy derivatives exhibit 3-fold higher anti-inflammatory activity than 11α counterparts due to enhanced GR activation .
What are the key derivatives of this compound and their research applications?
Basic Research Question
Common derivatives include:
- 21-Acetate Esters : Improve metabolic stability for pharmacokinetic studies (e.g., Hydrocortisone 21-hexanoate, CAS 3593-96-2) .
- Fluorinated Analogs : 6α-Fluoro derivatives (e.g., CAS 807-05-6) enhance glucocorticoid receptor selectivity .
- 16α-Methyl Derivatives : Increase anti-inflammatory duration (e.g., 16α-Methylhydrocortisone, CAS 2294-17-9) .
What computational methods predict this compound’s pharmacokinetic properties?
Advanced Research Question
- QSAR Models : Correlate logP values (calculated at ~1.8) with intestinal absorption rates using COMSOL Multiphysics .
- Molecular Dynamics : Simulate blood-brain barrier permeability via free-energy perturbation (FEP) calculations .
- AI-Driven Synthesis : Optimize reaction pathways using machine learning (e.g., neural networks trained on steroid synthesis datasets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
